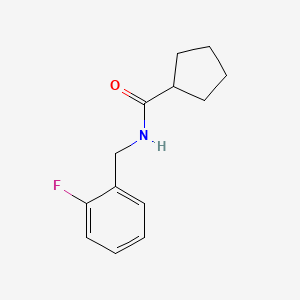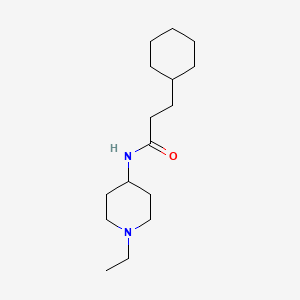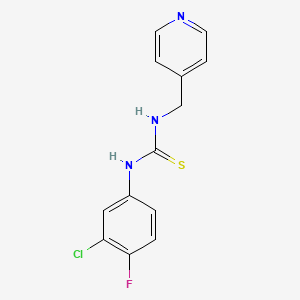
N-(2-fluorobenzyl)cyclopentanecarboxamide
描述
N-(2-fluorobenzyl)cyclopentanecarboxamide is a chemical compound that has shown promising results in scientific research. This compound is also known as ABP688 and is used as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that plays a crucial role in regulating the excitability of neurons in the central nervous system. The selective blockade of mGluR5 has been shown to have therapeutic potential in various neurological and psychiatric disorders.
科学研究应用
N-(2-fluorobenzyl)cyclopentanecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a selective antagonistic effect on mGluR5, which plays a crucial role in regulating the excitability of neurons in the central nervous system. The blockade of mGluR5 has been shown to have therapeutic potential in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction.
作用机制
The mechanism of action of N-(2-fluorobenzyl)cyclopentanecarboxamide involves the selective blockade of mGluR5. The mGluR5 is a G protein-coupled receptor that is expressed in various regions of the brain such as the hippocampus, amygdala, and prefrontal cortex. The activation of mGluR5 leads to the release of various neurotransmitters such as glutamate, dopamine, and serotonin, which play a crucial role in regulating the excitability of neurons. The selective blockade of mGluR5 by N-(2-fluorobenzyl)cyclopentanecarboxamide leads to a reduction in the release of these neurotransmitters, which has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluorobenzyl)cyclopentanecarboxamide have been extensively studied in scientific research. It has been shown to have a selective antagonistic effect on mGluR5, which leads to a reduction in the release of various neurotransmitters such as glutamate, dopamine, and serotonin. This reduction in neurotransmitter release has been shown to have therapeutic potential in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction.
实验室实验的优点和局限性
The advantages of using N-(2-fluorobenzyl)cyclopentanecarboxamide in lab experiments include its selective antagonistic effect on mGluR5, which makes it a useful tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, one limitation of using N-(2-fluorobenzyl)cyclopentanecarboxamide is its low solubility in water, which makes it difficult to use in aqueous-based experiments.
未来方向
There are several future directions that can be explored in the scientific research of N-(2-fluorobenzyl)cyclopentanecarboxamide. One direction is to study its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a tool for studying the role of mGluR5 in various physiological processes such as learning and memory. Additionally, the development of more water-soluble analogs of N-(2-fluorobenzyl)cyclopentanecarboxamide could overcome its limitations in aqueous-based experiments.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-8-4-3-7-11(12)9-15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSHHIWFFLPBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4792167.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4792184.png)
![6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4792194.png)

![3,6-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4792203.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4792207.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4792208.png)


![ethyl [3-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3,4,5,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-1(6H)-yl]acetate](/img/structure/B4792233.png)
![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4792241.png)

![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4792255.png)